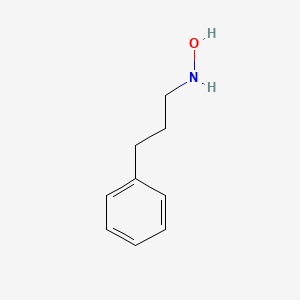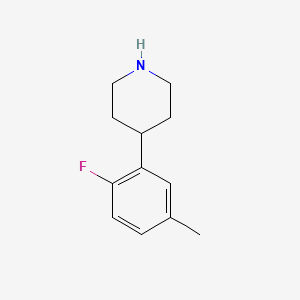
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C11H11NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5,6,7,8-tetrahydroquinolin-8-ol.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions. This step often requires the use of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate specific enzymes or receptors.
類似化合物との比較
5,6,7,8-Tetrahydroquinolin-8-ol: The parent compound without the ethynyl group.
8-Hydroxyquinoline: A structurally similar compound with a hydroxyl group at the 8-position.
2-Amino-5,6,7,8-tetrahydro-4-quinazolinol: Another derivative with an amino group.
Uniqueness: 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
8-ethynyl-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)7-3-5-9-6-4-8-12-10(9)11/h1,4,6,8,13H,3,5,7H2 |
InChIキー |
SWFQLTDEYXABLX-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CCCC2=C1N=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)







![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)

